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Compound of Interest

Compound Name: Quinoxalin-5-amine

Cat. No.: B103553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for quinoxalin-5-
amine. Due to the limited availability of experimentally derived public data, this document
presents predicted spectroscopic values obtained from computational methods, alongside
established experimental protocols for the acquisition of such data. This guide is intended to
serve as a valuable resource for researchers in medicinal chemistry, materials science, and
related fields where quinoxaline derivatives are of significant interest.

Introduction to Quinoxalin-5-amine

Quinoxalin-5-amine is a heterocyclic aromatic compound. The quinoxaline scaffold is a key
structural motif in a wide array of biologically active compounds, exhibiting properties ranging
from anticancer to antimicrobial activities. A thorough understanding of the spectroscopic
characteristics of quinoxalin-5-amine is fundamental for its identification, characterization, and
the development of new derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for quinoxalin-5-amine.
These values were computationally generated and should be used as a reference for the
identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data for Quinoxalin-5-amine

Solvent: DMSO-de Frequency: 400 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
8.85 d 1H H-2 or H-3
8.78 d 1H H-2 or H-3
7.65 t 1H H-7
7.38 d 1H H-8
6.95 d 1H H-6
5.80 s (broad) 2H -NH:z

Table 2: Predicted 3C NMR Data for Quinoxalin-5-amine

Solvent: DMSO-de Frequency: 100 MHz

Chemical Shift (d) ppm Carbon Type
149.5 C-5

146.2 C-20rC-3
144.8 C-20rC-3
142.1 C-8a

139.8 C-4a

130.5 Cc-7

118.2 C-8

110.1 C-6
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Disclaimer: The NMR data presented above are predicted values generated by computational

software (e.g., ChemDraw, ACD/Labs NMR Predictors). Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of quinoxalin-5-amine is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Predicted FT-IR Data for Quinoxalin-5-amine

Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) symmetric) of the primary

amine
3100 - 3000 Medium to Weak Aromatic C-H stretch

N-H bend (scissoring) of the
1640 - 1600 Strong ] ]

primary amine

) C=N stretch of the quinoxaline

1610 - 1580 Medium _

ring
1550 - 1450 Strong to Medium Aromatic C=C ring stretching
1340 - 1250 Strong Aromatic C-N stretch

Aromatic C-H out-of-plane
900 - 670 Strong, Broad

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Predicted Mass Spectrometry Data for Quinoxalin-5-amine
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miz Interpretation

145 [M]*" (Molecular lon)
118 [M - HCN]*+

91 [CeHsN]*+

Note: The molecular formula of quinoxalin-5-amine is CsHsNs. According to the Nitrogen Rule,
a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight,
which is consistent with the predicted molecular ion peak at m/z 145.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
quinoxalin-5-amine and its derivatives.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoxalin-5-amine in
0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs) in a 5 mm NMR tube.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
operating at a proton frequency of 400 MHz or higher.

e H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or
32) to achieve a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Use a relaxation delay of 1-5 seconds between scans.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Alarger number of scans will be necessary (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with dry
potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two, Thermo Fisher Nicolet iS5).

» Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

[¢]

Place the sample in the beam path and record the sample spectrum.

[e]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectrum is usually recorded in the range of 4000-400 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
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e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El). A high-resolution mass
spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC). Acquire the spectrum in positive ion mode to observe the
protonated molecule [M+H]*.

o EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography)
into the EIl source. The standard electron energy is 70 eV.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. For high-resolution data, use the accurate mass to determine
the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like quinoxalin-5-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of quinoxalin-5-amine.

¢ To cite this document: BenchChem. [Spectroscopic Data of Quinoxalin-5-amine: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103553#quinoxalin-5-amine-spectroscopic-data-nmr-
ir-mass]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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